molecular formula C10H15BN2O4S B1446062 (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704063-60-4

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1446062
CAS RN: 1704063-60-4
M. Wt: 270.12 g/mol
InChI Key: GXJWYWVWWVRJAU-UHFFFAOYSA-N
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Description

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid (3-PSPB) is an organic compound that has been used in various scientific research applications. It is a boronic acid derivative, which has a unique structure that allows it to interact with other molecules in interesting ways. 3-PSPB is an important reagent in organic synthesis and has been used in various biochemical and physiological studies.

Scientific Research Applications

Sensing Applications

Boronic acids, including (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in sensing applications, both in homogeneous assays and heterogeneous detection. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for detecting a range of analytes .

Biological Labelling

The diol interaction capability of boronic acids also extends to biological labelling. This compound can be used to label proteins, manipulate them, and modify their structures. It’s particularly useful in the study of glycoproteins and other molecules that contain diol groups .

Therapeutic Development

Boronic acids have therapeutic applications due to their biochemical interactions. They can interfere with signaling pathways, inhibit enzymes, and be part of cell delivery systems. This makes (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid a potential candidate for drug development and targeted therapies .

Separation Technologies

In analytical chemistry, separation technologies benefit from the use of boronic acids. They can be employed in the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .

Suzuki-Miyaura Coupling

This compound can be used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. Its stability and environmental benignity make it an ideal candidate for creating new organic compounds through this method .

Material Science

Boronic acids are used as building materials for microparticles in analytical methods and in polymers for controlled release systems, such as insulin delivery. This compound’s properties could be harnessed to create new materials with specific functionalities .

Carbohydrate Chemistry

In glycobiology and carbohydrate chemistry, boronic acids play a crucial role. They are involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating these biomolecules .

Catalytic Protodeboronation

Lastly, (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can be used in catalytic protodeboronation. This process is important for the synthesis of various organic compounds, particularly in the formation of complex molecules with high precision .

properties

IUPAC Name

(3-piperazin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4S/c14-11(15)9-2-1-3-10(8-9)18(16,17)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJWYWVWWVRJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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